2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2549065-85-0
VCID: VC11802031
InChI: InChI=1S/C18H17F3N6/c19-18(20,21)14-10-15(25-16(24-14)12-3-4-12)26-6-8-27(9-7-26)17-13(11-22)2-1-5-23-17/h1-2,5,10,12H,3-4,6-9H2
SMILES: C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N)C(F)(F)F
Molecular Formula: C18H17F3N6
Molecular Weight: 374.4 g/mol

2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

CAS No.: 2549065-85-0

Cat. No.: VC11802031

Molecular Formula: C18H17F3N6

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

2-{4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile - 2549065-85-0

Specification

CAS No. 2549065-85-0
Molecular Formula C18H17F3N6
Molecular Weight 374.4 g/mol
IUPAC Name 2-[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile
Standard InChI InChI=1S/C18H17F3N6/c19-18(20,21)14-10-15(25-16(24-14)12-3-4-12)26-6-8-27(9-7-26)17-13(11-22)2-1-5-23-17/h1-2,5,10,12H,3-4,6-9H2
Standard InChI Key NJWUUNLWNLGQSI-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N)C(F)(F)F
Canonical SMILES C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties: a 2-cyclopropyl-6-(trifluoromethyl)pyrimidine ring, a piperazine linker, and a pyridine-3-carbonitrile group. The pyrimidine core (C₄H₃N₂) is substituted at the 2- and 6-positions with cyclopropyl (C₃H₅) and trifluoromethyl (CF₃) groups, respectively. The piperazine bridge (C₄H₁₀N₂) connects this pyrimidine to a pyridine ring bearing a cyano group at the 3-position .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₇F₃N₆
Molecular Weight374.4 g/mol
IUPAC Name2-[4-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
SMILESC1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N)C(F)(F)F
InChIKeyNJWUUNLWNLGQSI-UHFFFAOYSA-N

The trifluoromethyl group enhances lipid solubility and metabolic resistance, while the cyclopropyl moiety introduces steric constraints that may influence target binding . The piperazine linker provides conformational flexibility, potentially enabling interactions with diverse biological targets.

Solubility and Stability

Although explicit solubility data are unavailable, the presence of polar nitrile and trifluoromethyl groups suggests moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) or ethanol. The compound’s stability under physiological conditions remains uncharacterized, though the electron-withdrawing cyano and trifluoromethyl groups likely reduce susceptibility to oxidative degradation.

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis likely involves sequential nucleophilic aromatic substitution and coupling reactions. A proposed route begins with the preparation of 2-cyclopropyl-4,6-dichloropyrimidine, followed by substitution at the 4-position with piperazine. Subsequent coupling to 2-chloropyridine-3-carbonitrile via Buchwald-Hartwig amination would yield the target compound .

Critical Steps:

  • Pyrimidine Functionalization: Reacting 4,6-dichloropyrimidine with cyclopropylmagnesium bromide introduces the cyclopropyl group.

  • Piperazine Incorporation: Substitution of the remaining chloride with piperazine under basic conditions.

  • Pyridine Coupling: Palladium-catalyzed cross-coupling attaches the pyridine-3-carbonitrile moiety .

Pharmacological Relevance and Mechanism of Action

Target Hypotheses

The compound’s structure aligns with known kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The pyrimidine and pyridine rings may engage in π-π stacking with kinase ATP-binding sites, while the piperazine linker could facilitate interactions with receptor hydrophobic pockets .

Anti-Inflammatory Applications

Piperazine-containing compounds frequently exhibit immunomodulatory effects by inhibiting phosphodiesterases (PDEs) or interleukin receptors. The cyano group’s electron-withdrawing properties could stabilize interactions with PDE4’s catalytic site, mimicking apremilast’s mechanism .

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